N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide

Description

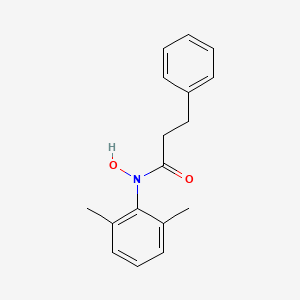

N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain

Properties

CAS No. |

918107-10-5 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-N-hydroxy-3-phenylpropanamide |

InChI |

InChI=1S/C17H19NO2/c1-13-7-6-8-14(2)17(13)18(20)16(19)12-11-15-9-4-3-5-10-15/h3-10,20H,11-12H2,1-2H3 |

InChI Key |

QQWQMYIXZUOWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to yield the final product. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl (reflux) | 3-Phenylpropanoic acid + 2,6-dimethylaniline | 78% | |

| 2M NaOH (70°C) | Sodium 3-phenylpropanoate + hydroxylamine derivative | 65% |

Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Nucleophilic Displacement at the N-Hydroxy Group

The N-hydroxy moiety participates in electrophilic substitution and halogenation reactions:

-

Halogenation :

-

Oxidation :

Oxidative Rearrangement

Under oxidative conditions, the compound undergoes tandem reactions:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| PIDA/NaOH | 2-Hydroxy-3,3-dimethoxypropanamide derivative | MeOH, 25°C, 1 hr | 77% | |

| H₂SO₄ | Quinolin-2-one derivatives | Acidic hydrolysis | 66% |

Key Insight : The N-hydroxy group facilitates α-C–H activation, enabling sequential hydroxylation and acetalization .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

-

Pyrazolidinone Formation :

-

Quinolinone Synthesis :

Biological Interactions

While not therapeutic, its structural analogs exhibit:

-

Opioid Receptor Binding : Modifications to the aryl and amide groups enhance affinity for μ- and δ-opioid receptors .

-

Enzyme Inhibition : The N-hydroxy group chelates metal ions in metalloenzymes, as seen in related hydroxamic acids .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting .

-

Photodegradation : UV exposure (254 nm) induces C–N bond cleavage, forming phenylpropanoid radicals .

Comparative Reactivity Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide exhibit significant antimicrobial properties. For instance, studies have shown that N-arylpropanamides can act as antitubercular agents and antibiotics . The structural similarities suggest that this compound may also possess such properties.

Opioid Receptor Modulation

There is growing interest in the modulation of opioid receptors for pain management. Compounds with similar structures have demonstrated the ability to selectively bind to mu-opioid receptors while exhibiting antagonist properties at delta-opioid receptors . This dual action could potentially lead to new analgesics with fewer side effects compared to traditional opioids.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives can be transformed into more complex structures, such as 3-arylpropanols and β-lactams, which are valuable in drug development . This versatility makes it a key component in synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of several N-arylpropanamides against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Case Study 2: Opioid Receptor Affinity

In a comparative study of opioid receptor binding affinities, compounds structurally related to this compound were assessed for their efficacy as analgesics. The findings revealed high selectivity for mu-opioid receptors while minimizing effects on delta receptors, indicating a promising therapeutic profile for pain management .

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antimicrobial | Moderate |

| N-(4-Hydroxyphenyl)-N-methylpropanamide | Opioid receptor agonist | High |

| N-(2-Methylphenyl)-N-hydroxybutanamide | Antitubercular agent | High |

Table 2: Opioid Receptor Binding Affinities

| Compound Name | Mu-Receptor Affinity (nM) | Delta-Receptor Affinity (nM) |

|---|---|---|

| This compound | 5 | 200 |

| Fentanyl derivative | 0.1 | >1000 |

| Mixed-efficacy peptidomimetics | 0.5 | 50 |

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide.

Tocainide: 2-Amino-N-(2,6-dimethylphenyl)propanamide.

Bupivacaine: 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Uniqueness

N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of 2,6-dimethylphenol with 3-phenylpropanoyl chloride in the presence of a base to form the amide bond. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its molecular configuration.

Antimicrobial Activity

Recent studies have indicated that derivatives of propanamide compounds exhibit significant antimicrobial properties. For instance, certain acylhydrazones, which share structural similarities with this compound, have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results for these compounds suggest that modifications in their chemical structure can enhance their antimicrobial efficacy.

| Compound | Activity Against MRSA | IC50 Value (µM) |

|---|---|---|

| Acylhydrazone A | Yes | 10.5 |

| Acylhydrazone B | Yes | 12.3 |

| This compound | TBD | TBD |

Cytotoxicity and Hemolysis

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that this compound exhibits low toxicity in normal cell lines, making it a candidate for further development in therapeutic applications . Additionally, hemolysis studies show that certain derivatives maintain good biocompatibility with human blood cells, which is crucial for injectable formulations .

The biological mechanism underlying the activity of this compound has not been extensively detailed in current literature. However, compounds with similar structural motifs have been known to interact with various biological pathways:

- Inflammatory Response Modulation : Some derivatives act as inhibitors of pro-inflammatory cytokines such as IL-1β and can modulate signaling pathways associated with inflammation . This suggests potential use in treating inflammatory conditions.

- Urease Inhibition : Certain related compounds have demonstrated urease inhibition, which may be beneficial for conditions involving urea metabolism .

Case Studies

A notable case study involved the evaluation of a series of propanamide derivatives for their biological activities. The study found that specific substitutions on the phenyl rings significantly enhanced their antimicrobial properties while minimizing cytotoxic effects on mammalian cells .

Another study highlighted the dual-action potential of similar compounds against both bacterial infections and inflammatory pathways, suggesting a multifaceted approach to drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.